2-(Azetidin-3-ylmethyl)-5-methyl-1,3,4-thiadiazole
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Overview
Description
2-(Azetidin-3-ylmethyl)-5-methyl-1,3,4-thiadiazole is a heterocyclic compound that contains both azetidine and thiadiazole rings. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-ylmethyl)-5-methyl-1,3,4-thiadiazole typically involves the formation of the azetidine ring followed by the introduction of the thiadiazole moiety. One common method involves the reaction of azetidine derivatives with thiadiazole precursors under specific conditions. For example, the starting material (N-Boc-azetidin-3-ylidene)acetate can be obtained from (N-Boc)azetidin-3-one by the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate can then undergo further reactions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. These methods would include optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-ylmethyl)-5-methyl-1,3,4-thiadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-(Azetidin-3-ylmethyl)-5-methyl-1,3,4-thiadiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-ylmethyl)-5-methyl-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(Azetidin-3-ylmethyl)-2H-1,2,3-triazole hydrochloride
- 3-(Prop-1-en-2-yl)azetidin-2-one
- 2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids
Uniqueness
2-(Azetidin-3-ylmethyl)-5-methyl-1,3,4-thiadiazole is unique due to the presence of both azetidine and thiadiazole rings, which confer specific chemical and biological properties. This combination of rings is not commonly found in other compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C7H11N3S |
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Molecular Weight |
169.25 g/mol |
IUPAC Name |
2-(azetidin-3-ylmethyl)-5-methyl-1,3,4-thiadiazole |
InChI |
InChI=1S/C7H11N3S/c1-5-9-10-7(11-5)2-6-3-8-4-6/h6,8H,2-4H2,1H3 |
InChI Key |
JTPQQUXWOAAYFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)CC2CNC2 |
Origin of Product |
United States |
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